molecular formula C7H8FOP B14757373 Methylphenyl phosphinic fluoride CAS No. 657-37-4

Methylphenyl phosphinic fluoride

Cat. No.: B14757373
CAS No.: 657-37-4
M. Wt: 158.11 g/mol
InChI Key: QSVZIMMBDNZPOE-UHFFFAOYSA-N
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Description

Methylphenyl phosphinic fluoride is an organophosphorus compound with the molecular formula C₇H₈FOP It is a derivative of phosphinic acid where one of the hydrogen atoms is replaced by a methyl group and another by a phenyl group, with a fluoride substituent on the phosphorus atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methylphenyl phosphinic fluoride typically involves the reaction of methylphenyl phosphinic acid with a fluorinating agent. One common method is the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methylphenyl phosphinic fluoride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphinic acid derivatives.

    Reduction: Reduction reactions can convert it to phosphine derivatives.

    Substitution: The fluoride group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Phosphinic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphinic compounds.

Scientific Research Applications

Methylphenyl phosphinic fluoride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphinic acid derivatives.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly metalloproteases.

    Medicine: Research is ongoing into its potential use in drug development, especially for conditions involving enzyme dysregulation.

    Industry: It is used in the development of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of methylphenyl phosphinic fluoride involves its interaction with specific molecular targets, such as enzymes. The fluoride group can form strong bonds with active site residues, inhibiting enzyme activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme function and regulation.

Comparison with Similar Compounds

Similar Compounds

    Methylphosphonic acid: Similar in structure but lacks the phenyl group.

    Phenylphosphonic acid: Similar but lacks the methyl group.

    Phosphinic acid: The parent compound without any substituents.

Uniqueness

Methylphenyl phosphinic fluoride is unique due to the presence of both methyl and phenyl groups, which confer distinct chemical properties. The fluoride substituent also enhances its reactivity and potential as an enzyme inhibitor compared to other phosphinic acid derivatives.

Properties

CAS No.

657-37-4

Molecular Formula

C7H8FOP

Molecular Weight

158.11 g/mol

IUPAC Name

[fluoro(methyl)phosphoryl]benzene

InChI

InChI=1S/C7H8FOP/c1-10(8,9)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

QSVZIMMBDNZPOE-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C1=CC=CC=C1)F

Origin of Product

United States

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